molecular formula C21H15N3O5S2 B2959837 Ethyl 2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4-phenylthiazole-5-carboxylate CAS No. 391867-27-9

Ethyl 2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4-phenylthiazole-5-carboxylate

Cat. No.: B2959837
CAS No.: 391867-27-9
M. Wt: 453.49
InChI Key: HWRCNZBSEOECNI-UHFFFAOYSA-N
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Description

Ethyl 2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4-phenylthiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a benzo[b]thiophene carboxamide moiety and a phenyl group. The ethyl ester at position 5 of the thiazole improves solubility for synthetic handling.

Properties

IUPAC Name

ethyl 2-[(5-nitro-1-benzothiophene-2-carbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O5S2/c1-2-29-20(26)18-17(12-6-4-3-5-7-12)22-21(31-18)23-19(25)16-11-13-10-14(24(27)28)8-9-15(13)30-16/h3-11H,2H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWRCNZBSEOECNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4-phenylthiazole-5-carboxylate, commonly referred to as NB-THC-TZ, is a thiazole derivative with potential biological activities. This compound has garnered attention due to its structural characteristics and the biological properties associated with thiazole derivatives, which are known for their diverse pharmacological effects.

  • Molecular Formula : C21H15N3O5S2
  • Molecular Weight : 453.49 g/mol
  • CAS Number : 391867-27-9
  • Physical State : Yellow solid, soluble in common organic solvents like methanol and ethanol.
  • Melting Point : 224-226 °C

Synthesis and Characterization

NB-THC-TZ is synthesized through a two-step process involving the reaction of 2-amino-5-nitrobenzo[b]thiophene-2-carboxylic acid with thionyl chloride, followed by a reaction with 2-amino-4-phenylthiazole-5-carboxylic acid ethyl ester. Characterization techniques such as NMR spectroscopy and X-ray diffraction confirm its structure and purity.

Antitumor Activity

Recent studies have evaluated the antitumor activity of thiazole derivatives, including NB-THC-TZ. For instance, similar compounds have shown significant inhibitory effects on cancer cell lines by targeting specific proteins involved in tumor progression. A related compound, CIB-L43, demonstrated nanomolar inhibitory activity against hepatocellular carcinoma (HCC) through the disruption of the TRBP-Dicer interaction, suggesting that thiazole derivatives may also possess similar mechanisms of action .

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. This compound has shown potential against various bacterial strains. For example:

  • Compounds with similar structures exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus.
  • Antifungal activities were noted against strains like Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) comparable to established antifungal agents .

Case Studies

  • Anticancer Studies : In vitro studies on related thiazole compounds indicated that they could inhibit cell proliferation in cancer lines by inducing apoptosis and disrupting cell cycle progression.
  • Antimicrobial Evaluations : A series of studies have demonstrated that modifications in the thiazole ring can enhance antimicrobial efficacy. For instance, halogenated derivatives showed improved activity against both bacterial and fungal strains .

Data Summary

PropertyValue
Molecular FormulaC21H15N3O5S2
Molecular Weight453.49 g/mol
CAS Number391867-27-9
Melting Point224-226 °C
SolubilitySoluble in methanol/ethanol

Current State of Research

The current research on NB-THC-TZ is focused on its potential applications in cancer therapy and antimicrobial treatments. The ongoing investigations aim to elucidate its mechanism of action at the molecular level and explore its efficacy in vivo.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Observations:
  • In contrast, the trifluoromethyl group in ’s compound increases lipophilicity, favoring membrane penetration .
  • Synthetic Flexibility : Ethyl ester groups (common in all compounds) facilitate intermediate hydrolysis to carboxylic acids for further functionalization .
Table 2: Comparative Bioactivity and Physical Data
Compound Name Biological Activity Melting Point Spectral Data (Selected)
Target Compound Not explicitly reported (structural analogs suggest antibacterial potential) Not available Not provided
N-(5-Methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide Antibacterial (mechanism unspecified) Not reported IR: 1702 cm⁻¹ (C=O); 1H-NMR: δ 7.31–7.79 (aromatic protons)
Ethyl 2-[methyl(phenylmethyl)amino]-4-phenylthiazole-5-carboxylate Not reported 73–75°C MS: m/z 276 (M⁺); IR: 1702 cm⁻¹ (C=O)
Key Observations:
  • Antibacterial Potential: ’s nitrothiophene derivative demonstrates that nitro-heterocycles can exhibit narrow-spectrum antibacterial activity, suggesting the target compound’s nitrobenzo[b]thiophene may share similar properties .
  • Thermal Stability: The amino-substituted analog in has a lower melting point (73–75°C), likely due to reduced intermolecular forces compared to nitro-containing compounds .

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